Epimedoside A

Description

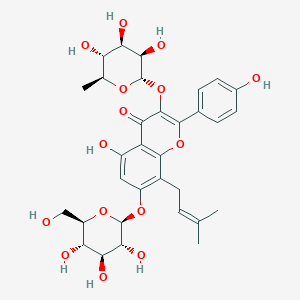

a flavonol glycoside from the aerial parts of Epimedium acuminatum

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O15/c1-12(2)4-9-16-18(44-32-27(42)25(40)22(37)19(11-33)45-32)10-17(35)20-23(38)30(47-31-26(41)24(39)21(36)13(3)43-31)28(46-29(16)20)14-5-7-15(34)8-6-14/h4-8,10,13,19,21-22,24-27,31-37,39-42H,9,11H2,1-3H3/t13-,19+,21-,22+,24+,25-,26+,27+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYXOOJUJQIDOX-FVCAYHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192286 | |

| Record name | Epimedoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39012-04-9 | |

| Record name | Epimedoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Epimedoside A: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedoside A is a prenylated flavonol glycoside found in various species of the genus Epimedium. These plants, commonly known as Horny Goat Weed or Yin Yang Huo, have a long history of use in traditional Chinese medicine. Modern research has identified a wide array of bioactive compounds within Epimedium, with flavonoids being of particular interest due to their potential therapeutic properties. This compound, as one of these constituents, has been noted for its significant antioxidant activity in vitro.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation from Epimedium species, and a summary of its known biological activities and associated signaling pathways.

Natural Sources of this compound

This compound has been identified in several species of the Epimedium genus (family Berberidaceae). The presence and concentration of this compound can vary between different species and even different parts of the same plant. Documented botanical sources of this compound include:

Quantitative Analysis of this compound in Epimedium Species

The concentration of this compound can differ significantly among various Epimedium species. The following table summarizes the quantitative analysis of this compound and other related flavonoids in several raw Epimedium samples, providing a comparative overview for researchers.

| Sample Origin (Species) | This compound (μg/g) | Epimedin A (μg/g) | Epimedin B (μg/g) | Epimedin C (μg/g) | Icariin (μg/g) |

| Gansu (E. brevicornum) | 10.37 | 10.60 | 36.63 | 11.23 | 1373.10 |

| Shanxi (E. brevicornum) | 18.06 | 13.91 | 114.73 | 31.05 | 4005.10 |

| Sichuan (E. pubescens) | 4.88 | 131.70 | 258.91 | 557.30 | 1121.73 |

| Hubei (E. pubescens) | 2.11 | 110.15 | 224.28 | 496.06 | 1001.37 |

| Hunan (E. sagittatum) | 1.13 | 11.33 | 148.98 | 36.31 | 139.73 |

| Anhui (E. wushanense) | 2.50 | 101.99 | 196.59 | 506.91 | 1184.28 |

| Guangxi (E. koreanum) | 13.06 | 13.51 | 101.48 | 27.67 | 2008.38 |

Data synthesized from a study on the comparison of active compositions in raw and processed Epimedium from different species.

Experimental Protocols for Isolation of this compound

The isolation of this compound from Epimedium species generally involves solvent extraction followed by chromatographic separation. The following is a representative protocol synthesized from common laboratory practices for flavonoid isolation.

Preparation of Plant Material

-

Source: Aerial parts or roots of a suitable Epimedium species (e.g., E. wushanense).

-

Procedure:

-

Air-dry the plant material at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.

-

Pulverize the dried material into a coarse powder (e.g., 30 mesh) using a mechanical grinder.

-

Extraction

-

Objective: To extract flavonoids and other secondary metabolites from the plant matrix.

-

Methodology:

-

Macerate or reflux the powdered plant material with an 80% aqueous ethanol solution. A common solid-to-liquid ratio is 1:10 (w/v).

-

Perform the extraction at an elevated temperature (e.g., 70°C) for a duration of 1.5 to 2 hours.

-

Repeat the extraction process 2-3 times to ensure maximum yield.

-

Combine the filtrates from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude aqueous extract.

-

Purification by Macroporous Resin Chromatography

-

Objective: To separate the target flavonoid glycosides from other compounds in the crude extract.

-

Methodology:

-

Dissolve the crude extract in water and filter to remove any insoluble residues.

-

Load the clarified aqueous solution onto a pre-conditioned macroporous adsorption resin column (e.g., DM301).

-

Wash the column with deionized water until the eluate is colorless to remove sugars, salts, and other highly polar impurities.

-

Perform a stepwise gradient elution with increasing concentrations of ethanol:

-

Elute with 20% ethanol to remove more polar flavonoids.

-

Elute with 45% ethanol . This fraction is often enriched with icariin and related compounds, and may also contain this compound.

-

Elute with 60% ethanol to wash out less polar flavonoids.

-

-

Collect the fractions from the 45% ethanol elution.

-

Further Chromatographic Separation (e.g., Silica Gel or HPLC)

-

Objective: To isolate pure this compound from the enriched fraction.

-

Methodology:

-

Concentrate the 45% ethanol fraction to dryness.

-

Subject the residue to further separation using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Alternatively, for higher purity, utilize preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.

-

Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC, and combine the fractions containing pure this compound.

-

Final Purification and Identification

-

Objective: To obtain highly pure this compound and confirm its structure.

-

Methodology:

-

Recrystallize the isolated compound from a suitable solvent (e.g., hot ethanol) to achieve high purity.

-

Dry the purified crystals under vacuum.

-

Confirm the identity and purity of the compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Activity and Signaling Pathways

This compound has demonstrated significant antioxidant activity in vitro.[3] While the specific molecular mechanisms and signaling pathways directly modulated by pure this compound are still under investigation, research on the broader Epimedium extracts and its other major flavonoids, like icariin, provides insight into potential biological activities.

Epimedium extracts have been shown to be involved in the regulation of several key signaling pathways, including the PI3K-Akt, TNF, and HIF-1 pathways. For instance, some flavonoids from Epimedium are thought to exert their therapeutic effects in conditions like coronary artery disease by modulating the PI3K-Akt signaling pathway. Another study suggested that Epimedin A and Epimedin B may have anti-osteoporotic effects by modulating the Focal Adhesion Kinase (FAK) signaling pathway.[2]

It is plausible that this compound contributes to the overall pharmacological profile of Epimedium extracts by acting on one or more of these pathways. However, further research is required to elucidate the specific molecular targets and signaling cascades directly affected by this compound.

Visualizations

Caption: General workflow for the isolation of this compound.

Caption: PI3K-Akt pathway, potentially modulated by Epimedium flavonoids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Epimedium koreanum Extract and Its Flavonoids Reduced Atherosclerotic Risk via Suppressing Modification of Human HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C32H38O15 | CID 5317093 - PubChem [pubchem.ncbi.nlm.nih.gov]

Epimedoside A: A Technical Guide to its Mechanism of Action in Bone Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedoside A, a principal flavonoid glycoside isolated from the medicinal herb Epimedium, has garnered significant interest for its potential therapeutic applications in bone health. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in promoting osteogenic differentiation and bone formation. The information presented herein is intended to support further research and development of this compound as a potential anabolic agent for the treatment of osteoporosis and other bone-related disorders. While research on this compound is ongoing, this document synthesizes available data, including findings from studies on closely related Epimedium flavonoids, to provide a robust framework of its biological activity.

Core Mechanism of Action: An Overview

This compound is believed to promote bone formation by stimulating the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblasts into mature, bone-forming osteoblasts. This process is orchestrated through the modulation of several key signaling pathways crucial for osteogenesis, including the Bone Morphogenetic Protein (BMP), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Furthermore, evidence suggests a potential role for the Hypoxia-Inducible Factor-1α (HIF-1α) pathway in mediating the effects of this compound, particularly under hypoxic conditions. The interplay of these pathways converges on the upregulation of the master osteogenic transcription factor, Runt-related transcription factor 2 (Runx2), and subsequent expression of osteoblast-specific genes.

Data Presentation: Quantitative Effects of this compound and Related Flavonoids

The following tables summarize the quantitative data from studies investigating the effects of this compound and related Epimedium flavonoids on key markers of osteoblast proliferation, differentiation, and gene expression.

Table 1: Effect of this compound and Related Flavonoids on Osteoblast Proliferation and Differentiation

| Compound | Cell Line | Concentration | Assay | Result | Citation |

| This compound | MC3T3-E1 | Not Specified | Alkaline Phosphatase (ALP) Staining | Significant increase in ALP activity under hypoxic conditions | |

| Icariside I | Rat Calvarial Osteoblasts | 1-100 µM | MTT Assay | Significant dose-dependent increase in cell proliferation after 48h | |

| Icariside II | Rat Calvarial Osteoblasts | 1-100 µM | MTT Assay | Significant dose-dependent increase in cell proliferation after 48h | |

| Icariside I | Rat Calvarial Osteoblasts | 1-100 µM | ALP Activity | Higher ALP activity compared to other compounds | |

| Icariside II | Rat Calvarial Osteoblasts | 1-100 µM | ALP Activity | Higher ALP activity compared to other compounds | |

| Icariin | C2C12 cells | 10⁻⁵ M | ALP Activity | Significant increase in BMP2-induced ALP activity | |

| Icariin | C2C12 cells | 10⁻⁵ M | Alizarin Red S Staining | Enhanced BMP2-mediated mineralization |

Table 2: Effect of this compound and Related Flavonoids on Osteogenic Gene and Protein Expression

| Compound | Cell Line | Concentration | Target Gene/Protein | Method | Result | Citation |

| This compound | MC3T3-E1 | Not Specified | HIF-1α | Not Specified | Implicated in promoting osteoblast differentiation under hypoxia | |

| Icariin | Mouse Osteoblasts | 10⁻⁸ M | BMP-2 | Gene Expression | Upregulation | |

| Icariin | Mouse Osteoblasts | 10⁻⁸ M | SMAD4 | Gene Expression | Upregulation | |

| Icariin | Mouse Osteoblasts | 10⁻⁸ M | Runx2 | Gene Expression | Upregulation | |

| Icariin | C2C12 cells | 10⁻⁵ M | p-Smad1/5/9 | Western Blot | Dose-dependent increase in BMP2-induced phosphorylation | |

| Cinobufotalin | hBMMSCs | 0.05 µM | p-SMAD1/5/9 | Western Blot | Upregulation | |

| Cinobufotalin | hBMMSCs | 0.05 µM | β-Catenin | Western Blot | Upregulation |

Signaling Pathways in this compound-Mediated Osteogenesis

The pro-osteogenic effects of this compound are attributed to its ability to modulate key signaling pathways that govern bone formation.

Bone Morphogenetic Protein (BMP) Signaling Pathway

The BMP signaling pathway is fundamental for bone development and regeneration. While direct evidence for this compound is still emerging, studies on the related compound Icariin demonstrate an upregulation of BMP-2, SMAD4, and Runx2 gene expression. BMP-2 binding to its receptor initiates a signaling cascade that leads to the phosphorylation of Smad1/5/8. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to activate the transcription of osteogenic genes, including Runx2.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a critical regulator of bone mass. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, where it co-activates the transcription of osteogenic genes. While direct studies on this compound are limited, related compounds have been shown to upregulate β-catenin.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway, including ERK, p38, and JNK, is involved in osteoblast proliferation and differentiation. Studies on related compounds suggest that the pro-osteogenic effects of Epimedium flavonoids may be mediated, at least in part, through the activation of the ERK and p38 MAPK pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the osteogenic potential of this compound. These protocols are based on standard techniques and can be adapted for specific experimental needs.

Cell Culture and Osteogenic Differentiation

-

Cell Line: Mouse pre-osteoblastic MC3T3-E1 cells or primary bone marrow stromal cells (BMSCs).

-

Culture Medium: α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Osteogenic Induction Medium (OIM): Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well or 24-well plates) at a density of 5 x 10⁴ cells/cm².

-

Culture in standard culture medium until cells reach 80-90% confluency.

-

Replace the culture medium with OIM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). A vehicle control (e.g., DMSO) should be included.

-

Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).

-

Alkaline Phosphatase (ALP) Activity Assay

-

Principle: ALP is an early marker of osteoblast differentiation. Its activity is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

-

Procedure:

-

After 7 days of osteogenic induction with this compound, wash the cells twice with PBS.

-

Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Transfer the cell lysate to a 96-well plate.

-

Add pNPP substrate solution and incubate at 37°C for 15-30 minutes.

-

Stop the reaction with NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford protein assay.

-

Alizarin Red S (ARS) Staining for Mineralization

-

Principle: ARS stains calcium deposits in the extracellular matrix, a hallmark of late-stage osteoblast differentiation.

-

Procedure:

-

After 21 days of osteogenic induction, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes at room temperature.

-

Wash the cells four to five times with deionized water to remove excess stain.

-

Visualize the stained mineralized nodules under a microscope.

-

For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Principle: To quantify the mRNA expression levels of key osteogenic marker genes.

-

Procedure:

-

After 3, 7, and 14 days of osteogenic induction, extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for target genes (e.g., Runx2, Osterix, Collagen I, Osteocalcin) and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Western Blot Analysis for Protein Expression and Signaling Pathway Activation

-

Principle: To detect the protein levels of osteogenic markers and the phosphorylation status of key signaling proteins.

-

Procedure:

-

After appropriate treatment times with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Runx2, Osterix, p-Smad1/5/8, total Smad1, β-catenin, p-ERK, total ERK, p-p38, total p38, and GAPDH as a loading control).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the osteogenic effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for promoting bone formation. The available evidence, supported by studies on related Epimedium flavonoids, strongly suggests that its mechanism of action involves the activation of the BMP, Wnt/β-catenin, and MAPK signaling pathways, leading to the upregulation of Runx2 and subsequent osteoblast differentiation. The outlined experimental protocols provide a robust framework for further elucidating the precise molecular mechanisms and for quantifying the dose-dependent effects of this compound.

Future research should focus on:

-

Conducting comprehensive dose-response studies of pure this compound on osteoblast proliferation and differentiation under normoxic conditions.

-

Performing detailed investigations into the specific interactions of this compound with components of the BMP, Wnt/β-catenin, and MAPK signaling pathways.

-

Utilizing in vivo models of osteoporosis to validate the in vitro findings and to assess the therapeutic efficacy and safety of this compound.

A deeper understanding of the intricate mechanisms underlying the osteogenic activity of this compound will be pivotal for its successful translation into clinical applications for the management of bone loss disorders.

The Neuroprotective Potential of Epimedium Flavonoids: A Literature Review with a Focus on Epimedoside A Analogs

For Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a growing global health challenge. The quest for effective therapeutic agents has led to significant interest in natural compounds with neuroprotective properties. Flavonoids derived from the genus Epimedium, commonly known as Horny Goat Weed, have been a focal point of this research due to their traditional use in medicine and emerging scientific evidence of their beneficial effects on the nervous system. While a comprehensive body of research on the specific compound Epimedoside A is not yet available in publicly accessible scientific literature, this review synthesizes the current understanding of the neuroprotective effects of total flavonoid extracts from Epimedium and its constituent compounds that are structurally and functionally related to this compound. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a summary of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

In Vitro Neuroprotective Effects: Quantitative Data Summary

Numerous studies have investigated the neuroprotective potential of Epimedium flavonoids using various in vitro models of neuronal damage. These studies provide quantitative measures of efficacy, such as cell viability, reduction of apoptosis, and antioxidant capacity. The following tables summarize key quantitative data from these investigations.

| Compound/Extract | Cell Line | Insult/Toxin | Concentration(s) | Outcome Measure | Result |

| Total Flavonoids (TF) of E. koreanum | MES23.5 (dopaminergic neurons) | MPP+ (1-methyl-4-phenylpyridinium) | Not specified | Cell Viability | Increased |

| Mitochondrial Membrane Potential | Increased | ||||

| Bcl-2/Bax mRNA and Protein Ratio | Increased | ||||

| Wushanicaritin | PC-12 (pheochromocytoma) | Glutamate | 3.87 µM (EC50) | Neuroprotection | Effective neuroprotection |

| Not specified | Lactate Dehydrogenase (LDH) Release | Decreased | |||

| Reactive Oxygen Species (ROS) Generation | Decreased | ||||

| Cell Apoptosis | Decreased |

In Vivo Neuroprotective Effects: Quantitative Data Summary

Animal models of neurodegenerative diseases provide a more complex physiological system to evaluate the therapeutic potential of Epimedium flavonoids. These studies often assess behavioral outcomes, as well as cellular and molecular changes in the brain.

| Compound/Extract | Animal Model | Disease Model | Dosage(s) | Outcome Measure | Result |

| Total Flavonoids (TF) of E. koreanum | Mice | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced Parkinson's Disease | Not specified | Striatal Dopamine (DA) Content | Increased |

| Tyrosine Hydroxylase (TH)-immunoreactive neurons in Substantia Nigra | Increased | ||||

| Bcl-2/Bax Protein Ratio in Striatum | Increased | ||||

| Epimedii Folium & Curculiginis Rhizoma Extract | Aged Mice | Natural Aging | 2.34, 4.68 g/kg/day for 26 days | Cognitive Performance | Improved |

| Hippocampal Neuronal Damage | Ameliorated | ||||

| Microglial Activation | Suppressed | ||||

| Expression of Senescence and Pro-inflammatory Markers | Downregulated |

Key Experimental Methodologies

To ensure the reproducibility and critical evaluation of the cited research, this section details the experimental protocols for key in vitro and in vivo assays.

In Vitro Neurotoxicity Models

-

MPP+ Induced Neurotoxicity in MES23.5 Cells:

-

Cell Culture: MES23.5 cells, a dopaminergic neuronal cell line, are cultured in appropriate media.

-

Toxin Induction: Cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons, to induce a Parkinson's disease-like cellular phenotype.

-

Treatment: Cells are pre-treated with the total flavonoid fraction of Epimedium koreanum Nakai before exposure to MPP+.

-

Outcome Assessment: Cell viability is assessed using assays like the MTT assay. Mitochondrial membrane potential is measured using fluorescent probes. The expression of apoptosis-related proteins such as Bcl-2 and Bax is quantified by Western blotting and qPCR.

-

-

Glutamate-Induced Excitotoxicity in PC-12 Cells:

-

Cell Culture: PC-12 cells, derived from a rat pheochromocytoma, are cultured and often differentiated into a neuronal phenotype.

-

Toxin Induction: Excitotoxicity is induced by exposing the cells to high concentrations of glutamate.

-

Treatment: Cells are treated with compounds like wushanicaritin to assess their protective effects.

-

Outcome Assessment: Neuroprotection is quantified by measuring lactate dehydrogenase (LDH) release (an indicator of cell damage), intracellular reactive oxygen species (ROS) levels, and the rate of apoptosis through methods like flow cytometry.

-

In Vivo Neurodegenerative Disease Models

-

MPTP-Induced Parkinson's Disease in Mice:

-

Animal Model: C57BL/6 mice are commonly used for this model.

-

Toxin Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice, which is metabolized to MPP+ in the brain, causing selective destruction of dopaminergic neurons in the substantia nigra.

-

Treatment: Mice are pre-treated with the total flavonoid fraction of Epimedium koreanum Nakai prior to MPTP administration.

-

Outcome Assessment: Behavioral tests are conducted to assess motor function. Post-mortem analysis of the brain includes measuring striatal dopamine content via HPLC and quantifying the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra through immunohistochemistry.

-

-

Naturally Aged Mouse Model for Cognitive Decline:

-

Animal Model: Aged mice are used to model age-related cognitive decline and neuroinflammation.

-

Treatment: Mice are orally administered an extract of Epimedii Folium and Curculiginis Rhizoma daily for a specified period.

-

Outcome Assessment: Cognitive function is evaluated using behavioral tests such as the Morris water maze. Histological analysis of the hippocampus is performed to assess neuronal damage. Markers of neuroinflammation (e.g., microglial activation) and cellular senescence are measured using techniques like ELISA, real-time PCR, and Western blotting.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Epimedium flavonoids are attributed to their ability to modulate multiple signaling pathways involved in neuronal survival, inflammation, and antioxidant defense.

Anti-Apoptotic Signaling

Epimedium flavonoids have been shown to exert anti-apoptotic effects by modulating the expression of key regulatory proteins. In models of Parkinson's disease, treatment with total flavonoids from E. koreanum led to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the activation of caspases, which are the executioners of apoptosis.

In Vitro Antioxidant Properties of Epimedoside A: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of Epimedoside A, a flavonoid isolated from plants of the Epimedium genus. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of natural compounds.

Introduction

This compound is a flavonoid that has demonstrated significant antioxidant activity in various in vitro studies. As a member of the flavonoid family, its chemical structure lends itself to scavenging free radicals and modulating cellular antioxidant defense mechanisms. This guide will detail the experimental evidence of its antioxidant efficacy, provide protocols for relevant assays, and explore the potential signaling pathways involved.

Quantitative Antioxidant Activity

While several studies confirm the potent antioxidant effects of flavonoids isolated from Epimedium wushanense, including this compound, specific quantitative data for the purified compound is still emerging. A key study highlighted that a collection of flavonoids from this plant, including this compound, exhibited significant antioxidant activity, with the scavenging effects of two of these flavonoids being comparable to that of Vitamin C[1].

To provide a comprehensive understanding, the following table summarizes the reported antioxidant activities of mixed flavonoid extracts from Epimedium species, which are indicative of the potential of their individual components like this compound.

| Assay | Test Substance | IC50 / EC50 Value | Reference Compound | Reference IC50 / EC50 |

| DPPH Radical Scavenging | Epimedium pubescens flavonoids | 52.1 µg/mL | - | - |

| ABTS Radical Scavenging | Epimedium pubescens flavonoids | 55.8 µg/mL | - | - |

Note: Further research is required to establish the precise IC50/EC50 values for isolated this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be utilized to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

-

Reaction Mixture: In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the this compound solution to the DPPH solution. A typical ratio is 1:2 (sample:DPPH solution).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Reaction Mixture: Add a small volume of the this compound solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a short period (typically 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Potential Signaling Pathways and Mechanisms of Action

Flavonoids are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which are crucial for cellular redox homeostasis.

While direct evidence for this compound activating the Nrf2 pathway is still under investigation, many flavonoids with similar structural features have been shown to be potent activators of this pathway. The potential interaction of this compound with the Keap1-Nrf2 pathway represents a promising area for future research into its cytoprotective mechanisms.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant activity of a compound like this compound.

Conclusion

This compound, a flavonoid from Epimedium species, demonstrates significant promise as a natural antioxidant. While existing studies on mixed flavonoid extracts are encouraging, further research focusing on the isolated compound is necessary to fully elucidate its quantitative antioxidant capacity and detailed mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound in combating oxidative stress-related conditions.

References

Technical Whitepaper: Preliminary Cytotoxicity Screening of Epimedoside A on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epimedoside A, a flavonoid glycoside isolated from plants of the Epimedium genus, has been noted for its significant antioxidant properties.[1] The broader family of flavonoids derived from Herba Epimedii, such as Icariin and Icariside II, have demonstrated considerable anticancer activities across various human cancer cell lines by modulating key signaling pathways.[2] This has prompted interest in the cytotoxic potential of related compounds like this compound. This technical guide provides a framework for the preliminary cytotoxicity screening of this compound, summarizing available data on related compounds, detailing essential experimental protocols, and visualizing relevant biological pathways. While direct and extensive cytotoxic data for this compound is not abundant in current literature, this document compiles the necessary methodologies and contextual data from analogous compounds to guide future research.

Cytotoxicity Data of Flavonoids from Epimedium Species

Direct IC50 values for this compound are not extensively reported in the reviewed literature. However, data from other flavonoids isolated from Epimedium species provide a valuable reference for potential efficacy and target cell lines. These compounds have been shown to inhibit the growth of various cancer cells.[2][3]

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Epimesatine Q | MCF-7 (Breast) | 1.27 | [3] |

| Docetaxel (Control) | MCF-7 (Breast) | 2.13 | [3] |

| Epimesatine P | MCF-7 (Breast) | >10 | [3] |

| Epimesatine R | MCF-7 (Breast) | 10.3 | [3] |

| Epimesatine S | MCF-7 (Breast) | 50.3 | [3] |

| Compound 1 (Oleoyl Hybrid) | HCT116 (Colorectal) | 22.4 | [4] |

| Compound 2 (Oleoyl Hybrid) | HCT116 (Colorectal) | 0.34 | [4] |

| 3-hydroxy-K252d | A549 (Lung) | 1.2 ± 0.05 | [5] |

| 3-hydroxy-K252d | MCF-7 (Breast) | 1.6 ± 0.09 | [5] |

Note: The table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols for Cytotoxicity Screening

A standard method for assessing the cytotoxic effect of a compound on cancer cell lines is the MTT assay.[6][7] This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8][9]

MTT Assay Protocol

Objective: To determine the viability and metabolic activity of cancer cells after treatment with this compound.

Materials:

-

96-well flat-bottom microplates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Selected cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)[10]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)[11]

-

Solubilization solution (e.g., DMSO, or acidic isopropanol)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

-

MTT Incubation:

-

After the treatment period, carefully remove the medium.

-

Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[9]

-

-

Formazan Solubilization:

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC50 value.

-

Visual Workflow for MTT Assay

Potential Signaling Pathways and Mechanisms of Action

Flavonoids from Herba Epimedii, such as Icariin and Icariside II, are known to exert their anticancer effects by targeting multiple signaling pathways that are crucial for tumor growth, proliferation, and survival.[2][13] It is plausible that this compound may act through similar mechanisms. Key pathways include PI3K/Akt/mTOR and MAPK/ERK, which are frequently dysregulated in various cancers.[2][13][14]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell cycle progression, proliferation, and apoptosis.[14] Many natural compounds exhibit anticancer properties by inhibiting this pathway. Icariside II, a related flavonol, has been shown to suppress the activation of PI3K and Akt, leading to apoptosis in cancer cells.[13]

MAPK/ERK Pathway

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, controls a wide range of cellular processes including proliferation, differentiation, and survival.[13] Aberrant activation of this pathway is common in human cancers.[13] Studies have shown that compounds like Icariside II can inhibit the phosphorylation (activation) of ERK, thereby impeding cancer cell growth.[13]

Visual Representation of Potential Target Pathways

Conclusion and Future Directions

While this compound is a compound of interest due to its origin from Herba Epimedii and the known anticancer activities of related flavonoids, there is a clear need for direct experimental evidence of its cytotoxic effects. The protocols and background information provided in this guide serve as a foundational resource for researchers to systematically evaluate the preliminary cytotoxicity of this compound against a panel of cancer cell lines.

Future studies should focus on:

-

Broad-Spectrum Screening: Testing this compound against a diverse panel of human cancer cell lines to identify sensitive targets.

-

IC50 Determination: Accurately quantifying the cytotoxic potency through dose-response analysis.

-

Mechanistic Studies: Investigating the underlying mechanisms of action, including its effects on the cell cycle, apoptosis induction, and key signaling pathways such as PI3K/Akt and MAPK/ERK.

-

Selectivity Assessment: Evaluating the cytotoxicity of this compound on non-cancerous cell lines to determine its tumor-selective potential.

By following a structured screening approach, the scientific community can effectively elucidate the potential of this compound as a novel candidate for cancer therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Componentsicariin and Icariside II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epimesatines P–S: Four Undescribed Flavonoids from Epimedium sagittatum Maxim. and Their Cytotoxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchhub.com [researchhub.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. MTT Assay [protocols.io]

- 12. cdn.stemcell.com [cdn.stemcell.com]

- 13. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Known Biological Activities of Epimedoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedoside A, a flavonoid glycoside primarily isolated from various species of the Epimedium genus, has garnered scientific interest for its potential therapeutic properties. As a member of the flavonoid family, it shares a common structural backbone that is often associated with a wide range of biological activities. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Core Biological Activities

This compound has been investigated for several biological activities, with the most prominent being its antioxidant and anti-osteoporotic effects. Emerging research also suggests a potential role in the modulation of cardiovascular health.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in vitro. Antioxidant compounds are crucial in mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Data on Antioxidant Activity

While several studies confirm the antioxidant potential of this compound, specific IC50 values are not consistently reported across the literature. One study comparing various flavonoids from Epimedium wushanense noted that the scavenging effects of some flavonoids were comparable to that of Vitamin C. Another study on flavonoids from Epimedium koreanum highlighted the potent antioxidant activity of two other compounds, providing their IC50 values, but did not specify the value for this compound. The table below summarizes the available context for the antioxidant activity of flavonoids from Epimedium.

| Assay | Compound | Source Organism | IC50 Value (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |

| DPPH Radical Scavenging | 3,4,5-trihydroxy-8-prenylflavone 7-O-[ β -D-glucopyranosyl( 1→2 )- β -D-glucopyranoside] | Epimedium koreanum | 19.7 | Not Specified | Not Specified |

| DPPH Radical Scavenging | 2"-O-Rhamnosylicarisid II | Epimedium koreanum | 11.5 | Not Specified | Not Specified |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

DPPH radical scavenging mechanism by an antioxidant.

Anti-osteoporotic Activity

Flavonoids from Epimedium species have a long history of use in traditional medicine for treating bone-related disorders.[1][2] Modern research has begun to validate these traditional uses, and this compound has been identified as a potential contributor to these effects.

Mechanism of Action

The anti-osteoporotic activity of Epimedium flavonoids is believed to be mediated through multiple signaling pathways that promote osteoblast differentiation and inhibit osteoclastogenesis. While the specific pathways modulated by this compound are not yet fully elucidated, studies on total flavonoids from Epimedium suggest the involvement of the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways in promoting the osteogenic differentiation of mesenchymal stem cells.[1]

Quantitative Data on Osteoblast Differentiation

One study demonstrated that this compound, among other compounds from Epimedium, significantly increased Alkaline Phosphatase (ALP) activity in MC3T3-E1 osteoblast-like cells under hypoxic conditions.[3] However, the study did not provide a dose-response curve or EC50 value for this compound. Another study focusing on the main components of Epimedii Folium found that icariside I and icariside II exhibited more potent activity in promoting osteoblast proliferation and differentiation than other tested compounds.[4]

| Assay | Compound | Cell Line | Effect | Quantitative Data |

| Alkaline Phosphatase (ALP) Activity | This compound | MC3T3-E1 | Increased ALP activity | Not provided |

| Osteoblast Proliferation (MTT Assay) | Icariside I & Icariside II | Primary Osteoblasts | Increased proliferation | Dose-dependent increase |

| Osteoblast Differentiation (ALP Activity) | Icariside I & Icariside II | Primary Osteoblasts | Increased ALP activity | Higher than other tested compounds |

Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay

This assay is a common method to assess the early differentiation of osteoblasts.

-

Principle: ALP is an enzyme expressed in high levels by active osteoblasts. Its activity can be quantified by measuring the hydrolysis of a substrate, such as p-nitrophenyl phosphate (pNPP), into a colored product, p-nitrophenol.

-

Reagents and Materials:

-

MC3T3-E1 cells or primary osteoblasts

-

Osteogenic induction medium (containing ascorbic acid and β-glycerophosphate)

-

This compound (test compound)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop solution (e.g., NaOH)

-

96-well culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Culture the cells in osteogenic induction medium in the presence of varying concentrations of this compound for a specified period (e.g., 7-14 days).

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells to release intracellular ALP.

-

Add the pNPP substrate solution to each well and incubate at 37°C.

-

Stop the reaction by adding a stop solution.

-

Measure the absorbance at 405 nm, which is proportional to the amount of p-nitrophenol produced and thus to the ALP activity.

-

Normalize the ALP activity to the total protein content in each well to account for differences in cell number.

-

Workflow for assessing osteogenic differentiation using ALP activity.

Signaling Pathways in Osteogenesis

The pro-osteogenic effects of Epimedium flavonoids are thought to be mediated by key signaling pathways that govern bone formation.

Putative signaling pathways for osteogenesis modulated by Epimedium flavonoids.

Potential Anti-Atherosclerotic Effects

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Oxidative modification of low-density lipoprotein (LDL) is a key initiating event in atherogenesis. Research has suggested that compounds that can protect high-density lipoprotein (HDL) from oxidative modification may have anti-atherosclerotic potential. A study investigating the effects of eight flavonoids from Epimedium koreanum, including this compound, on human HDL modification found that some of these compounds could suppress HDL oxidation and glycation. While the study highlighted the potent effects of another compound, des-O-methyl-β-anhydroicaritin, it suggests that flavonoids from this genus, as a class, may have protective effects against atherosclerosis. Further research is needed to quantify the specific contribution of this compound to this activity.

Conclusion and Future Directions

This compound is a promising bioactive flavonoid with demonstrated antioxidant and potential anti-osteoporotic activities. While the current body of research provides a solid foundation, further studies are required to fully elucidate its therapeutic potential. Specifically, future research should focus on:

-

Quantitative Pharmacological Studies: Determining the precise IC50 and EC50 values of this compound in various bioassays to establish its potency.

-

Mechanism of Action Studies: Utilizing techniques such as Western blotting, RT-PCR, and reporter gene assays to identify and characterize the specific signaling pathways directly modulated by this compound.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of oxidative stress, osteoporosis, and atherosclerosis to assess its efficacy and safety in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and related flavonoids to guide the design of more potent and selective analogs for drug development.

By addressing these research gaps, a more complete understanding of the pharmacological profile of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Flavonoids of Herba Epimedii regulate osteogenesis of human mesenchymal stem cells through BMP and Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total flavonoids of Herba Epimedii improves osteogenesis and inhibits osteoclastogenesis of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]

Epimedoside A: A Comprehensive Technical Guide on its Discovery, Research, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedoside A, a prenylated flavonol glycoside first identified in the mid-1970s, has emerged as a promising natural compound with a range of biological activities. Initially isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine, this compound has been the subject of growing scientific interest. This technical guide provides an in-depth overview of the discovery and historical research of this compound, detailing its isolation, structural elucidation, and key pharmacological properties. The document summarizes quantitative data on its antioxidant, pro-osteogenic, and cholesterol-lowering effects, and outlines the experimental protocols for its study. Furthermore, it visualizes the current understanding of its mechanisms of action, particularly its influence on the Hypoxia-Inducible Factor-1α (HIF-1α) and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Historical Research

This compound was first reported in a 1975 publication in the Chemical & Pharmaceutical Bulletin by a team of Japanese researchers including Y. Ohta. The compound was isolated from the underground parts of Epimedium grandiflorum Morr. var. thunbergianum (Miq.) Nakai. This initial research laid the groundwork for future investigations into the chemical constituents of the Epimedium genus and the biological activities of its unique flavonoids.

Subsequent research has led to the isolation of this compound from various other Epimedium species, including Epimedium pubescens, Epimedium acuminatum, Epimedium wushanense, and Epimedium brevicornum[1]. These studies have confirmed its structure as a flavonol glycoside, a class of compounds known for their diverse pharmacological effects.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C32H38O15 | PubChem |

| Molecular Weight | 662.6 g/mol | PubChem |

| CAS Number | 39012-04-9 | PubChem |

| Appearance | Yellowish powder | Various Suppliers |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

Experimental Protocols

Isolation of this compound

The isolation of this compound typically involves the extraction of plant material from Epimedium species, followed by chromatographic separation.

a) Extraction: Dried and powdered aerial or underground parts of the plant are extracted with a solvent such as methanol or ethanol. This is often performed using a Soxhlet apparatus to ensure exhaustive extraction. The resulting crude extract is then concentrated under reduced pressure.

b) Chromatographic Separation: The crude extract is subjected to column chromatography for fractionation. A common stationary phase is silica gel. The mobile phase is typically a gradient system of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques like COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, and to confirm the glycosylation pattern and the position of the prenyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

A solution of DPPH in methanol is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

Alkaline Phosphatase (ALP) Activity Assay in Osteoblasts

The effect of this compound on osteoblast differentiation can be assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis.

-

Osteoblastic cells (e.g., MC3T3-E1) are cultured in a suitable medium.

-

The cells are treated with various concentrations of this compound for a specific period (e.g., 72 hours).

-

After treatment, the cells are lysed to release intracellular ALP.

-

The cell lysate is incubated with a substrate solution containing p-nitrophenyl phosphate (pNPP).

-

ALP in the lysate catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product.

-

The absorbance of the solution is measured at 405 nm.

-

The ALP activity is calculated based on a standard curve generated with known concentrations of p-nitrophenol.

Biological Activities and Quantitative Data

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in various in vitro assays.

| Assay | IC50 Value (µM) | Source |

| DPPH Radical Scavenging | Data not consistently reported in µM, but shows significant activity | --INVALID-LINK-- |

Note: While many sources state significant antioxidant activity, specific IC50 values are not consistently available in the reviewed literature.

Pro-osteogenic Effects

Recent studies have highlighted the potential of this compound in promoting bone formation. It has been shown to enhance the differentiation of osteoblasts, suggesting its therapeutic potential for osteoporosis.

| Cell Line | Treatment Condition | Effect on ALP Activity | Source |

| MC3T3-E1 | Hypoxia | Significant increase | --INVALID-LINK-- |

Cholesterol-Lowering Effects

This compound has been identified as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) mRNA expression, indicating its potential role in managing hypercholesterolemia.

| Cell Line | Treatment | Effect on PCSK9 mRNA | Source |

| HepG2 | This compound | Inhibition | --INVALID-LINK-- |

Note: Specific quantitative data on the percentage of inhibition was not detailed in the readily available literature.

Signaling Pathways and Mechanisms of Action

HIF-1α Signaling Pathway in Osteoblasts

Under hypoxic conditions, which can occur in the bone microenvironment, the transcription factor HIF-1α is stabilized and plays a crucial role in cellular adaptation. This compound has been shown to modulate this pathway in osteoblasts, promoting their differentiation.

Caption: this compound enhances ALP expression in osteoblasts under hypoxic conditions.

PCSK9 Signaling Pathway

PCSK9 is a key regulator of LDL cholesterol levels. It binds to the LDL receptor (LDLR), leading to its degradation and consequently reducing the clearance of LDL from the bloodstream. By inhibiting the expression of PCSK9 mRNA, this compound can potentially increase the number of LDLRs on the cell surface, leading to lower LDL cholesterol levels.

Caption: this compound inhibits PCSK9 mRNA expression, potentially increasing LDL receptor availability.

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential. Its demonstrated antioxidant, pro-osteogenic, and cholesterol-lowering properties warrant further investigation. Future research should focus on elucidating the precise molecular targets of this compound and conducting in vivo studies to validate its efficacy and safety. The development of more efficient and scalable methods for its synthesis or extraction will also be crucial for its potential translation into clinical applications. This comprehensive guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic promise of this compound.

References

The Bioavailability and Metabolism of Epimedoside A in Preclinical Models: A Technical Overview

This technical guide addresses the current landscape of knowledge regarding the preclinical pharmacology of flavonoids from Epimedium plants, with a focus on the methodologies and general metabolic pathways that would be applicable to the study of Epimedoside A. While specific data for this compound is absent, the information presented here on related compounds provides a foundational framework for researchers, scientists, and drug development professionals interested in this class of molecules.

General Methodologies for Preclinical Pharmacokinetic and Metabolism Studies of Epimedium Flavonoids

The preclinical evaluation of flavonoid glycosides like this compound typically involves a combination of in vivo pharmacokinetic studies in animal models and in vitro metabolism assays using liver microsomes or hepatocytes.

In Vivo Pharmacokinetic Studies in Animal Models

-

Animal Models: The Sprague-Dawley rat is the most commonly used preclinical model for pharmacokinetic studies of Epimedium flavonoids.

-

Administration: Test compounds are typically administered orally (p.o.) via gavage or intravenously (i.v.) to assess absolute bioavailability.

-

Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation for subsequent analysis.

-

Analytical Method: Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of flavonoids and their metabolites in biological matrices.

In Vitro Metabolism Studies

-

Liver Microsomes: Liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, are a standard in vitro tool to investigate Phase I metabolism.

-

Hepatocytes: Primary hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes, offering a closer representation of in vivo metabolism.

-

Incubation: The test compound is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions).

-

Metabolite Identification: The reaction mixture is analyzed by high-resolution mass spectrometry to identify potential metabolites.

Experimental Protocols

While specific protocols for this compound are not available, the following sections outline generalized experimental procedures based on studies of related Epimedium flavonoids.

Representative In Vivo Pharmacokinetic Study Protocol in Rats

-

Animal Acclimatization: Male Sprague-Dawley rats (200-250 g) are acclimated for at least one week under standard laboratory conditions.

-

Dosing:

-

Oral Administration: A suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) is administered by oral gavage.

-

Intravenous Administration: The test compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein.

-

-

Blood Sampling: Approximately 0.2-0.3 mL of blood is collected from the jugular or tail vein into heparinized tubes at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Preparation for UPLC-MS/MS Analysis: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.

-

UPLC-MS/MS Analysis: Chromatographic separation is achieved on a C18 column with a gradient mobile phase. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification.

-

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life). Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Representative In Vitro Metabolism Study Protocol using Rat Liver Microsomes

-

Incubation Mixture Preparation: A typical incubation mixture contains rat liver microsomes, the test compound, and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.

-

Incubation: The mixture is incubated at 37°C for a specific period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

Metabolite Identification: The supernatant is analyzed by UPLC-high-resolution mass spectrometry to identify potential metabolites by comparing the mass spectra of the incubated sample with a control sample.

Data Presentation

Due to the lack of specific data for this compound, a quantitative data table cannot be provided. Should such data become available, it would be structured as follows:

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | - |

| Cmax | ng/mL | - |

| Tmax | h | - |

| AUC(0-t) | ng·h/mL | - |

| AUC(0-∞) | ng·h/mL | - |

| t1/2 | h | - |

| Bioavailability (F%) | % | - |

Table 2: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

| Parameter | Unit | Value |

| Intrinsic Clearance (CLint) | µL/min/mg protein | - |

| Half-life (t1/2) | min | - |

Visualization of Methodologies and Pathways

The following diagrams illustrate the general workflows and metabolic pathways relevant to the study of Epimedium flavonoids.

Caption: General experimental workflow for preclinical bioavailability and metabolism studies.

Caption: Putative metabolic pathways for flavonoid glycosides in preclinical models.

Conclusion and Future Directions

The current body of scientific literature lacks specific details on the bioavailability and metabolism of this compound in preclinical models. While the methodologies for such investigations are well-established and have been applied to other flavonoids from Epimedium, dedicated studies on this compound are necessary to elucidate its pharmacokinetic profile and metabolic fate. Future research should focus on conducting comprehensive in vivo pharmacokinetic studies in rats and detailed in vitro metabolism assays using liver microsomes and hepatocytes to identify its metabolites and the enzymes responsible for their formation. Such data will be crucial for understanding the pharmacological activity and potential for drug development of this compound.

Methodological & Application

Application Note and Protocol: Quantification of Epimedoside A in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedoside A, a primary flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant interest for its potential therapeutic properties, including antioxidant activities.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts, complete with experimental protocols and data presentation guidelines.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) for the separation and quantification of this compound. The separation is achieved on a C18 column with a gradient elution system composed of acetonitrile and water, both acidified with formic acid. This ensures sharp peaks and good resolution. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from certified reference standards.

Materials and Reagents

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

Reference Standard: this compound (purity ≥ 98%).

-

Plant Material: Dried and powdered plant material (e.g., Epimedium leaves).

-

Extraction Solvent: 70% aqueous ethanol.[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector is suitable for this method.

| Parameter | Condition |

| HPLC Column | C18 column (e.g., Inertsil ODS-3, 150 mm × 4.6 mm, 4 µm or equivalent)[2] |

| Mobile Phase A | Acetonitrile with 0.1% formic acid[2] |

| Mobile Phase B | Water with 0.1% formic acid[2] |

| Gradient Elution | 0-3 min, 20% A; 3-15 min, 20-30% A; 15-30 min, 30-90% A; 30-35 min, 90% A; 35-40 min, 20% A[2] |

| Flow Rate | 0.75 mL/min[2] |

| Column Temperature | 30°C[2] |

| Injection Volume | 10 µL[2] |

| Detection | Diode Array Detector (DAD) at 254 nm[4] |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at -20°C for up to one month.[1][5]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

-

Extraction: Accurately weigh 0.2 g of the powdered plant material and place it in a centrifuge tube. Add 8 mL of 70% aqueous ethanol.[2]

-

Sonication: Sonicate the mixture for 30 minutes.[2]

-

Centrifugation: Centrifuge the solution at 13,500 g for 5 minutes.[2]

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]

HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of each working standard solution and the prepared sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak area for this compound.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient of >0.999 is desirable.[6]

-

Quantification: Determine the concentration of this compound in the sample extract using the calibration curve equation.

-

Calculation of Content: Calculate the content of this compound in the original plant material using the following formula:

Content (mg/g) = (C × V × D) / W

Where:

-

C = Concentration of this compound in the sample solution (mg/mL)

-

V = Volume of the extraction solvent (mL)

-

D = Dilution factor (if any)

-

W = Weight of the plant material (g)

-

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.999[6] |

| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 2%[7][8] |